5-Chloro-2-fluoro-3-iodopyridine

Vue d'ensemble

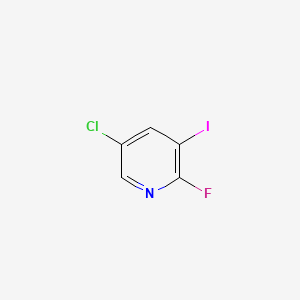

Description

5-Chloro-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using reagents like organolithium compounds or transition metal catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Organolithium Compounds: For halogen-metal exchange reactions.

Transition Metal Catalysts: Such as palladium or copper for cross-coupling reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Chloro-2-fluoro-3-iodopyridine serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity, making it a valuable precursor in drug discovery.

Key Applications:

- Lead Optimization: Researchers conduct structure-activity relationship (SAR) studies to optimize the pharmacological properties of derivatives derived from this compound.

- Biological Activity Evaluation: New derivatives are evaluated for their ability to inhibit enzymes or bind to receptors, which is essential for developing therapeutic agents targeting diseases such as cancer .

Case Study:

A study highlighted the use of halogenated pyridines, including this compound, in developing inhibitors for BCL6, a protein implicated in various cancers. The optimized compounds demonstrated subnanomolar potency and acceptable pharmacokinetic profiles in vivo .

Agricultural Chemicals

In agrochemical research, this compound is used to formulate effective pesticides and herbicides. Its unique halogen substitutions contribute to enhanced crop protection mechanisms.

Key Applications:

- Pesticide Development: The compound’s reactivity allows for the design of novel agrochemicals that can target specific pests while minimizing environmental impact .

Material Science

The compound is explored for its potential in creating advanced materials such as polymers and coatings. The presence of halogens can influence the physical properties of materials, making them suitable for various applications.

Key Applications:

- Polymer Synthesis: Researchers investigate the incorporation of this compound into polymer matrices to enhance durability and functionality .

Biochemical Research

This compound is utilized in biochemical studies to understand biological pathways and mechanisms. Its ability to interact with biological molecules makes it a valuable tool in enzyme inhibition studies.

Key Applications:

- Enzyme Inhibition Studies: The compound has been used to explore interactions with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Nuclear Medicine and Imaging

The compound's fluorine content enables its use as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging, which is crucial for visualizing biological processes in vivo.

Key Applications:

- Radiolabeling: this compound can be labeled with fluorine-18, allowing researchers to track its distribution and pharmacokinetics through PET scans.

Quantitative Data:

Mécanisme D'action

The mechanism of action of 5-Chloro-2-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the pyridine ring can influence its reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors through halogen bonding, affecting their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Chloro-2-fluoro-3-iodopyridine include:

- 2-Fluoro-3-iodopyridine

- 5-Chloro-2-fluoro-4-iodopyridine

- 2-Chloro-5-fluoro-3-iodopyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of halogen atoms on the pyridine ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

5-Chloro-2-fluoro-3-iodopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

- Molecular Formula : C₅H₂ClF I N

- Molecular Weight : 257.43 g/mol

- Structure : The compound features a pyridine ring with chlorine, fluorine, and iodine substituents, which influence its reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions : This is a common method for introducing halogens into the pyridine ring.

- Functionalization Techniques : Researchers modify the compound to enhance its biological activity by adding functional groups that can interact with biological targets.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a precursor for drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, some studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including L1210 mouse leukemia cells. The observed IC₅₀ values were in the nanomolar range, indicating potent activity against these cells . The mechanism of action may involve the intracellular release of active metabolites that interfere with DNA synthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in optimizing the pharmacological properties of this compound derivatives. By altering the halogen positions or substituent groups on the pyridine ring, researchers can enhance potency and selectivity against specific biological targets .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-fluoro-3-iodopyridine | Chlorine at position 6 | Different halogen positioning affects reactivity |

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Bromine instead of chlorine at position 5 | Broader applications in medicinal chemistry |

| 5-Iodo-2-chloro-pyridine | Iodine at position 5 | Less complex halogenation pattern |

These compounds exhibit varied reactivity profiles and biological activities due to differences in their substitution patterns, making them valuable for comparative studies in drug development.

Case Studies and Research Findings

- Antimutagenic Activity : In related studies on fluoroaryl compounds, it was found that fluorine substitution could significantly alter mutagenicity profiles. This suggests that similar modifications to this compound could yield derivatives with enhanced safety profiles for clinical use .

- PET Imaging Applications : The compound can be labeled with Fluorine-18 for positron emission tomography (PET) imaging. This application is particularly relevant in oncology and neurology for visualizing biological processes in vivo.

Propriétés

IUPAC Name |

5-chloro-2-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCAFZNEDOLLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660550 | |

| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-31-2 | |

| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.